molecular formula C10H9BrS B8405971 2-(1-Bromoethyl)benzo[b]thiophene

2-(1-Bromoethyl)benzo[b]thiophene

Cat. No. B8405971
M. Wt: 241.15 g/mol
InChI Key: YVFQOCBSPTWXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Bromoethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C10H9BrS and its molecular weight is 241.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Bromoethyl)benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Bromoethyl)benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

2-(1-bromoethyl)-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3

InChI Key

YVFQOCBSPTWXOX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9.78 g (60 mmol) of 2-ethylbenzo[b]thiophene in 10 ml of heptane is added, over 10 minutes, to a mixture of 9.43 g (33 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.49 g (3 mmol) of azobisisobutyronitrile in 117.5 ml of heptane preheated to 60° C. The mixture is maintained for 1 additional hour at this temperature. After cooling to 20° C., stirring is continued for 1 hour and then the 5,5-dimethylhydantoin which has precipitated is filtered off and washed with 10 ml of heptane. The filtrate is washed with an aqueous sodium thiosulphate solution (3 g/100 ml) and then with 3 times 100 ml of water. After drying over sodium sulphate, the heptane phase is concentrated to approximately 40 ml and then cooled to -10° C. for one hour and a half. The precipitate formed is filtered off and dried under partial vacuum at 20° C. to provide 9.05 g of the desired compound in the form of a beige powder, which represents a yield of 57% (M.p.: 53° C., purity by liquid phase chromatography: 92%). A second, less pure sample is obtained by concentrating the mother liquors (16%).
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
117.5 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Yield
57%

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